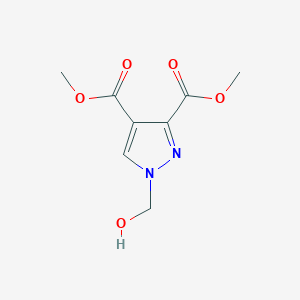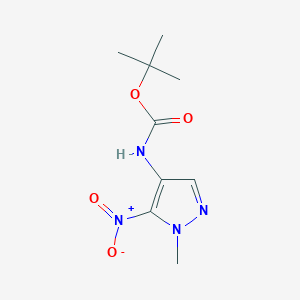
Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate is an organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a hydroxymethyl group, along with two ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a formylation reaction, where formaldehyde is reacted with the pyrazole derivative in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the dimethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Dimethyl 1-(carboxymethyl)-1H-pyrazole-3,4-dicarboxylate.
Reduction: Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dimethanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The hydroxymethyl and ester groups play crucial roles in its binding affinity and specificity, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 1H-pyrazole-3,4-dicarboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
1-(Hydroxymethyl)-1H-pyrazole-3,4-dicarboxylic acid: Contains carboxylic acid groups instead of esters, influencing its solubility and reactivity.
Dimethyl 1-(hydroxymethyl)-1H-pyrazole-5-carboxylate: Differently substituted pyrazole derivative with distinct chemical properties.
Uniqueness
Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of both hydroxymethyl and ester groups, which confer specific reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and its related fields.
Propiedades
Fórmula molecular |
C8H10N2O5 |
|---|---|
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
dimethyl 1-(hydroxymethyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C8H10N2O5/c1-14-7(12)5-3-10(4-11)9-6(5)8(13)15-2/h3,11H,4H2,1-2H3 |
Clave InChI |
DNOFQMIKBLEGOZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN(N=C1C(=O)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-bromo-4-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetonitrile](/img/structure/B10900949.png)
![4-[[3-[13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaen-4-yl]phenyl]methoxy]benzonitrile](/img/structure/B10900957.png)
![N-cyclopropyl-2-{[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10900962.png)
![3-[(acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10900969.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B10900979.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B10900984.png)
![N-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10900987.png)
![2-(5-bromo-2-methoxy-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10901007.png)
![N-[N'-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide](/img/structure/B10901013.png)
![2,2,2-trifluoro-N-(3-{(1Z)-1-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B10901021.png)

![3-chloro-6-(difluoromethoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B10901033.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-3,4,5-trihydroxybenzohydrazide](/img/structure/B10901054.png)
![6-Ethyl-2-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B10901055.png)
